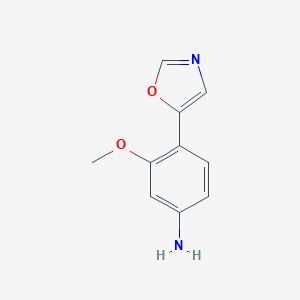
3-Methoxy-4-(oxazol-5-yl)aniline
Cat. No. B176859
Key on ui cas rn:
198821-79-3
M. Wt: 190.20 g/mol
InChI Key: KYCMMXMEXWSPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07777048B2
Procedure details


Compound 2f (50 g, 1.0 eq., Nippon Soda) and 1% Pt, 2% V on C (2.78 g, 64% wet, 2.0 wt % on a dry basis, Degussa Type CF1082) were charged to a hydrogenation vessel under nitrogen. Ethyl acetate (500 ml, 10 vol) was added and the mixture was heated to 60° C. The vessel was pressurized with hydrogen (1.00 bar overpressure) and the mixture was stirred at 60° C. The reaction was complete within 3 hours. The pressure was released and nitrogen was bubbled through the reaction mixture. The reaction mixture was filtered through Celite® and washed with EtOAc (100 ml, 2 vol). The solvent level was reduced to 4 vol by distillation at reduced pressure and toluene (500 ml, 10 vol) was charged into the vessel. The solvent level was reduced to 4 vol by distillation at reduced pressure and a second portion of toluene (500 ml, 10 vol) was charged into the vessel. The solvent level was reduced to 5 vol under reduced pressure then the mixture was heated to 90° C. at atmospheric pressure to dissolve any solids. The solution was then cooled slowly to 20° C. to induce crystallization. The resulting yellow solid was filtered and washed with toluene (100 ml, 2 vol) to give compound 2g which was dried in a vacuum oven at 50° C. with a nitrogen bleed until a constant weight of 39.4 g (91%) was achieved.

[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1.[H][H]>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[CH:5][C:4]=1[C:12]1[O:16][CH:15]=[N:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=CN=CO1
|
[Compound]
|
Name
|
Pt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
nitrogen was bubbled through the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (100 ml, 2 vol)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent level was reduced to 4 vol by distillation at reduced pressure and toluene (500 ml, 10 vol)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was charged into the vessel
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent level was reduced to 4 vol by distillation at reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a second portion of toluene (500 ml, 10 vol) was charged into the vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 90° C. at atmospheric pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve any solids
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled slowly to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting yellow solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene (100 ml, 2 vol)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

